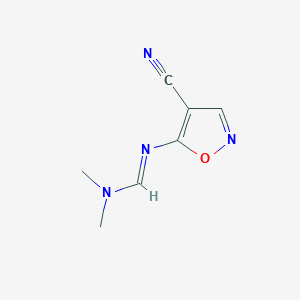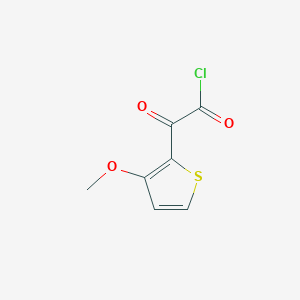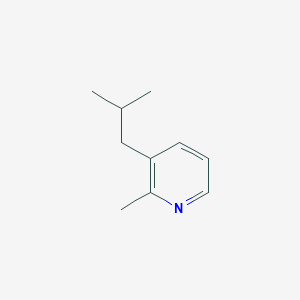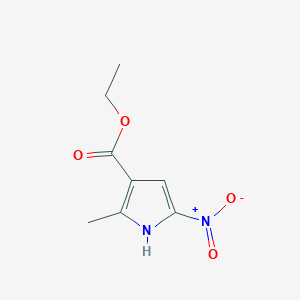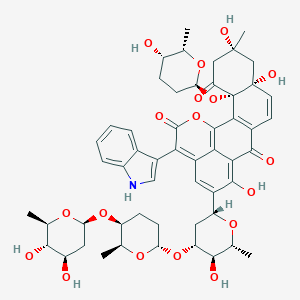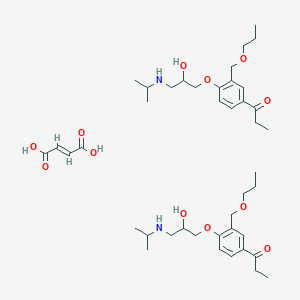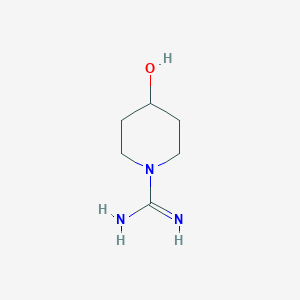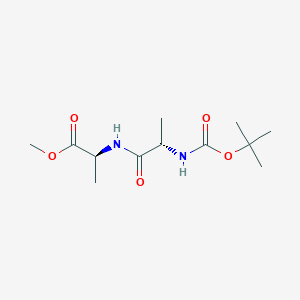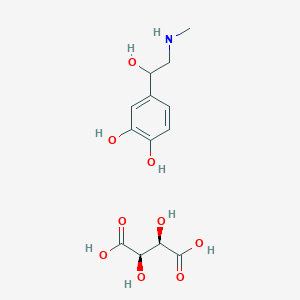
(+-)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol
Übersicht
Beschreibung
“(±)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol” is also known as Phenylephrine . It is an organic substance with the molecular formula C9-H13-N-O2 .
Molecular Structure Analysis
The molecular structure of Phenylephrine is represented by the SMILES stringCNCC@Hc1cccc(O)c1 . The InChI key is SONNWYBIRXJNDC-VIFPVBQESA-N . It has a molecular weight of 167.21 . Physical And Chemical Properties Analysis
Phenylephrine is a solid substance . It is insoluble in water . The compound has a molecular weight of 167.21 .Wissenschaftliche Forschungsanwendungen
Stabilization of N-Methyldopamine for Drug Synthesis : The crystal structure of a related compound, 4-(2-(methylamino)ethyl)-1,2-benzenediol 1-(dihydrogenphosphate) hydrochloride, suggests stability in a hydrogen-bonding system. This stability is significant for simplifying the synthesis of Z2055, a new dopaminergic prodrug (Ianelli et al., 1995).
Antioxidative Properties : A stilbene compound, 4-[2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-benzenediol, isolated from Sphaerophysa salsula, showed potent antioxidative activity (Venkateswarlu et al., 2003).
Applications in Organic Synthesis : Various synthesized compounds, including ethyl 4-dimethylaminomethyl-5-hydroxy-1-methyl-6-nitro-2-phenylthiomethylindole-3-carboxylate, have potential applications in organic synthesis (Gui-Jie, 2011).
Food Preservation and Antimicrobial Properties : A study on 4-hexyl-1,3-benzenediol (4HR) suggests it as a new kind of antioxidant that can prevent browning and inhibit microbe growth in various food items like shrimp and fresh-cut pear (Yong-hua, 2005).
Neuroprotective and Antidementia Potential : 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine hydrochloride has been identified as a potent inhibitor of acetylcholinesterase, showing potential as an antidementia agent (Sugimoto et al., 1990).
Pharmaceutical Applications : Synthesis of compounds like benzamides, specifically cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, has shown promise in the treatment of psychosis, with fewer side effects compared to existing drugs (Iwanami et al., 1981).
Biological Activity Studies : Research on 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives and other similar compounds highlights their potential applications in drug development and organic synthesis (Gao et al., 2011).
Physico-Chemical Properties for Beta-Adrenolytics : The study of physico-chemical properties of potential beta-adrenolytics, including dissociation constants, is crucial for understanding the relationship between structure and biological activity (Stankovicová et al., 2014).
Growth Restoration in Yeast : Some compounds, including 1, 3, and 4, have shown growth-restoring activity against mutant yeast, indicating potential biological applications (Shiono et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXIPWWIOISBDD-LREBCSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941860 | |
| Record name | 2,3-Dihydroxybutanedioic acid--4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+-)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol | |
CAS RN |
19947-47-8 | |
| Record name | 1,2-Benzenediol, 4-[1-hydroxy-2-(methylamino)ethyl]-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19947-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epinephrine bitartrate, dl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019947478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxybutanedioic acid--4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




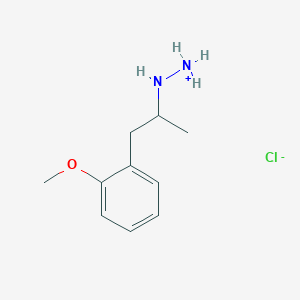
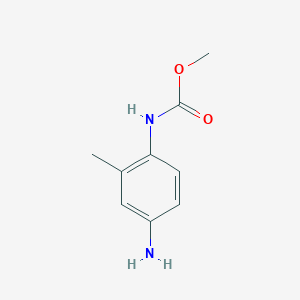
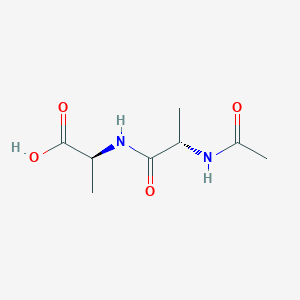
![(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol](/img/structure/B12177.png)
